Tapi-1 -

Tapi-1

Catalog Number: EVT-10920269
CAS Number:
Molecular Formula: C26H37N5O5
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TAPI-1 is classified as a small molecule inhibitor that specifically targets metalloproteinases, including TACE and matrix metalloproteinases (MMPs). It is commercially available from various suppliers, including APExBIO and Merck Millipore, where it is provided in solution form for laboratory use. The compound's primary action involves inhibiting the ectodomain shedding of membrane proteins, which is crucial in regulating inflammatory processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAPI-1 typically involves multiple steps that include the formation of peptide bonds and the introduction of specific functional groups to achieve the desired inhibitory activity. The compound can be synthesized through solid-phase peptide synthesis techniques, allowing for precise control over the sequence and composition of the molecule.

Key steps in the synthesis may include:

  • Formation of Peptide Bonds: Utilizing coupling reagents to facilitate the formation of amide bonds between amino acids.
  • Protecting Group Strategies: Employing protecting groups to prevent unwanted reactions during synthesis.
  • Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product and ensure high purity levels (≥97%).

The solubility of TAPI-1 in dimethyl sulfoxide is greater than 10 mM, which facilitates its use in various biological assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of TAPI-1 features several functional groups that contribute to its biological activity:

  • Chemical Formula: C26H37N5O5C_{26}H_{37}N_{5}O_{5}
  • Molecular Weight: Approximately 485.6 g/mol
  • Structural Characteristics: The compound contains multiple nitrogen atoms within its structure, indicative of its amine functionalities, which are crucial for binding to target enzymes.

The structural representation illustrates key functional regions that interact with TACE and MMPs, enhancing its inhibitory properties.

Chemical Reactions Analysis

Reactions and Technical Details

TAPI-1 primarily functions by inhibiting proteolytic enzymes involved in cytokine processing. Its mechanism includes:

  • Inhibition of Ectodomain Shedding: TAPI-1 effectively inhibits the cleavage of membrane-bound proteins such as tumor necrosis factor alpha, interleukin receptors, and other substrates processed by TACE.

The compound exhibits different inhibitory constants (IC50 values) depending on the substrate:

  • For sAPPα release in HEK293 cells: IC50 values are reported at 3.61 μM for muscarinic receptor-stimulated release and 8.09 μM for constitutive release.
  • For tumor necrosis factor alpha: IC50 values range between 50-100 μM depending on specific experimental conditions.
Mechanism of Action

Process and Data

TAPI-1 exerts its effects by binding to the active site of TACE, thereby preventing substrate access. This blockade results in decreased levels of soluble tumor necrosis factor alpha and other pro-inflammatory mediators. The inhibition leads to:

  • Reduced Inflammation: By limiting cytokine release, TAPI-1 can potentially mitigate inflammatory responses in various pathologies.

Experimental data indicate that pretreatment with TAPI-1 can significantly reduce downstream signaling events associated with inflammation, such as epidermal growth factor receptor phosphorylation induced by phorbol myristate acetate.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAPI-1 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless to pale yellow solution.
  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 10 mM).
  • Stability: Recommended storage below -20°C for long-term stability.

Additional physicochemical characteristics include:

  • Hygroscopic Nature: Indicates a tendency to absorb moisture from the environment.

These properties are essential for handling and application in laboratory settings.

Applications

Scientific Uses

TAPI-1 has significant applications in research related to inflammation, cancer biology, and neurodegenerative diseases. Its primary uses include:

  • Inhibition Studies: Used extensively in vitro to study the effects of metalloproteinase inhibition on cytokine release.
  • Therapeutic Research: Investigated for potential therapeutic applications in conditions characterized by excessive inflammation or tissue remodeling, such as rheumatoid arthritis or certain cancers.
Introduction to Tapi-1 in Biomedical Research

Historical Context and Discovery of Tapi-1 as a Metalloproteinase Inhibitor

Tapi-1 (Tumor Necrosis Factor-α Protease Inhibitor-1) emerged in the mid-1990s as a synthetic hydroxamic acid-based compound designed to target metalloproteinases. Its development was driven by the need to pharmacologically modulate Tumor Necrosis Factor-α (TNF-α), a pivotal cytokine implicated in septic shock and chronic inflammation. Early research identified Tapi-1 as a structural analog of Tapi-0 with enhanced stability, capable of inhibiting the enzymatic activity of TNF-α Converting Enzyme (TACE), also designated A Disintegrin And Metalloproteinase 17 (ADAM17) [5] [9]. This discovery was pivotal because ADAM17 mediates the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form—a process critically linked to inflammatory cascades [4] [7]. Beyond TACE, biochemical profiling revealed Tapi-1's capacity to broadly inhibit matrix metalloproteinases (MMPs), zinc-dependent endopeptidases involved in extracellular matrix remodeling and immune regulation [2] [6]. Its dual inhibitory profile positioned Tapi-1 as a versatile pharmacological tool for dissecting metalloproteinase functions in health and disease.

Table 1: Key Characteristics of Tapi-1

PropertyDetail
Chemical Name(2R)-N1-[(2S)-1-({(2S)-1-[(2-Aminoethyl)amino]-1-oxopropan-2-yl}amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl]-N4-hydroxy-2-(2-methylpropyl)butanediamide
Molecular Weight499.6 g/mol
Primary TargetsADAM17/TACE, Multiple Matrix Metalloproteinases (MMPs)
Biological FunctionInhibition of ectodomain shedding (e.g., TNF-α, IL-6R) and MMP-mediated proteolysis
Initial IdentificationMid-1990s as an inhibitor of TNF-α release and leukocyte membrane protein shedding [5] [9]

Role of Tapi-1 in Modulating Proteolytic Shedding Pathways

Tapi-1 exerts its primary biological effect by selectively blocking the proteolytic "shedding" of membrane-anchored proteins—a process mediated predominantly by ADAM17 and certain MMPs. Shedding involves the cleavage of extracellular domains to release soluble signaling molecules, thereby modulating intercellular communication. Mechanistically, Tapi-1 chelates the zinc ion within the catalytic site of ADAM17 via its hydroxamate group, rendering the enzyme unable to process substrates [5] [7]. Key substrates inhibited by Tapi-1 include:

  • TNF-α: Prevention of pro-TNF-α cleavage ablates soluble TNF-α production, disrupting its pro-inflammatory signaling [4] [6].
  • Interleukin-6 Receptor (IL-6R): Inhibition of IL-6R shedding attenuates IL-6 trans-signaling, a pathway driving chronic inflammation and immune cell activation [5] [7].
  • Klotho: Tapi-1 blocks insulin-stimulated cleavage of the anti-aging transmembrane protein Klotho by ADAM10 and ADAM17, directly linking metalloproteinase activity to endocrine-metabolic regulation [3].
  • p60 TNF Receptor: Suppression of soluble TNF receptor release modulates TNF-α bioavailability and downstream immune responses [5] [9].

Notably, studies in microglia demonstrate Tapi-1's superior efficacy over inhibitors targeting specific MMPs (e.g., MMP-3 or MMP-9) in suppressing TNF-α secretion, underscoring its potent blockade of TACE as the dominant mechanism [6]. Furthermore, Tapi-1 inhibits constitutive and stimulus-inducible shedding across diverse cell types, confirming ADAM17 as a central regulatory node [7].

Significance of Targeting Tumor Necrosis Factor-α Converting Enzyme and Matrix Metalloproteinases in Disease Pathogenesis

The therapeutic rationale for Tapi-1 stems from the well-established pathogenetic roles of ADAM17 and MMPs across inflammatory, metabolic, and neoplastic disorders:

  • Inflammatory Diseases: In endometriosis, dysregulated ADAM17 activity correlates with elevated TNF-α shedding and Matrix Metalloproteinase 1 (MMP-1) expression, driving lesion invasion and inflammatory tissue remodeling. Tapi-1’s suppression of this axis highlights its potential as a disease-modifying agent [4].
  • Metabolic and Renal Disorders: Insulin enhances Klotho shedding via ADAM10/ADAM17, reducing membrane-bound Klotho’s renal protective effects. Tapi-1 blocks this insulin-induced cleavage, thereby preserving Klotho function—a mechanism relevant to diabetes and aging [3].
  • Cancer: Tumor progression relies on metalloproteinase-mediated shedding for growth factor activation (e.g., HB-EGF), cytokine release, and evasion of immune surveillance. In esophageal squamous cell carcinoma (ESCC), Tapi-1 suppresses nuclear factor kappa B (NF-κB) signaling by inhibiting TNF-α and potentially other substrates, resulting in reduced cell viability, invasion, and chemoresistance [8]. ADAM17 is frequently overexpressed in carcinomas (e.g., breast, lung, gastric), where it activates epidermal growth factor receptor (EGFR) ligands and Notch, further validating Tapi-1 as an investigational anti-tumor agent [7] [8].
  • Neuroinflammation: Microglial activation in neurodegenerative diseases involves MMP- and TACE-dependent TNF-α release. Tapi-1’s efficacy in attenuating this process highlights its neuroprotective potential [6].

Table 2: Pathological Processes Modulated by Tapi-1 via Metalloproteinase Inhibition

Disease ContextKey Metalloproteinase(s)Pathogenic MechanismEffect of Tapi-1
EndometriosisADAM17, MMP-1Enhanced TNF-α release; MMP-driven ECM degradationReduces lesion invasiveness and inflammation [4]
Diabetic ComplicationsADAM10/ADAM17Insulin-induced Klotho shedding → Loss of renal protectionPreserves membrane Klotho; enhances cytoprotection [3]
Esophageal CancerADAM17TNF-α/NF-κB-driven proliferation and cisplatin resistanceSuppresses NF-κB; restores chemosensitivity [8]
NeurodegenerationADAM17, MMP-8Microglial TNF-α release → Neuronal damageAttenuates neuroinflammation and TNF-α secretion [6]

Collectively, Tapi-1 serves as both a mechanistic probe and a therapeutic prototype, illuminating how targeted inhibition of ectodomain shedding can ameliorate diverse pathologies rooted in dysregulated proteolysis. Its broad yet specific activity profile continues to inform drug development strategies aimed at metalloproteinase networks.

Properties

Product Name

Tapi-1

IUPAC Name

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C26H37N5O5

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1

InChI Key

AWNBSWDIOCXWJW-OWHMDLSXSA-N

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.